Cas no 51248-35-2 (4-Isobutyloxazolidine-2,5-dione)

4-Isobutyloxazolidine-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 4-Isobutyloxazolidine-2,5-dione
- 2,5-Oxazolidinedione,4-(2-methylpropyl)-
- (+/-)-4-isobutyl-oxazolidine-2,5-dione
- 4-isobutyl-oxazolidine-2,5-dione
- DL-leucine N-carboxyanhydride
- DL-leucine-N-carboxanhydride
- leucine N-carboxyanhydride
- rac-leucine-N-carboxyanhydride
- N-Carboxy-DL-leucine anhydride
- H-DL-Leu-NCA
- L-leucine NCA
- DL-leucine NCA
- Isobutyloxazolidine-2,5-dione
- 4-isobutyl-1,3-oxazolidine-2,5-dione
- 4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione
- (R)-4-Isobutyloxazolidine-2,5-dione
- (R,s)-4-isobutyloxazolidine-2,5-dione
- Leucine anhydride
- AK111182
- L-Leucine N-carboxyanhydride
- JHWZWIVZROVFEM-UHFFFAOYSA-N
- NSC351
- EINECS 257-083-3
- DL-4-Isobutyloxazolidine-2,5-dione
- BCA24835
- 3,3,3-Triphenylpropionicacid
- FT-0762388
- AKOS006228712
- 26334-33-8
- J-650064
- EINECS 221-692-2
- FT-0605180
- MFCD02684167
- 51248-35-2
- FT-0690463
- SY007693
- DS-17234
- DTXSID60871738
- 2, 4-(2-methylpropyl)-, (S)-
- NSC-351903
- SB44325
- MFCD03411293
- NSC 351903
- CS-0317706
- SY037764
- N-Carboxyanhydride L-leucine; N-Carboxyleucine anhydride; NSC 351903
- SCHEMBL8647155
- NS00056910
- 51018-87-2
- SY225253
- NSC351903
- DB-020426
-
- MDL: MFCD02684167
- インチ: 1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)
- InChIKey: JHWZWIVZROVFEM-UHFFFAOYSA-N
- ほほえんだ: O1C(N([H])C([H])(C1=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 157.07400
- どういたいしつりょう: 157.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 55.4
じっけんとくせい
- 密度みつど: 1.124±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 47-48 ºC (ethyl ether ligroine )
- ようかいど: 微溶性(8.2 g/l)(25ºC)、
- PSA: 55.40000
- LogP: 0.99630
4-Isobutyloxazolidine-2,5-dione セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
4-Isobutyloxazolidine-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A124913-1g |
Isobutyloxazolidine-2,5-dione |
51248-35-2 | 97% | 1g |
$21.0 | 2025-02-21 | |
Chemenu | CM193732-5g |
H-DL-Leu-NCA |
51248-35-2 | 95% | 5g |
$*** | 2023-05-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD273106-1g |
Isobutyloxazolidine-2,5-dione |
51248-35-2 | 97% | 1g |
¥168.0 | 2024-04-18 | |
Apollo Scientific | OR470083-5g |
4-Isobutyloxazolidine-2,5-dione |
51248-35-2 | 97% | 5g |
£88.00 | 2025-02-20 | |
abcr | AB528173-1 g |
H-DL-Leu-NCA; . |
51248-35-2 | 1g |
€189.20 | 2023-04-17 | ||
Chemenu | CM193732-1g |
H-DL-Leu-NCA |
51248-35-2 | 95% | 1g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | D910568-1g |
4-Isobutyloxazolidine-2,5-dione |
51248-35-2 | >95% | 1g |
$155 | 2024-07-20 | |
eNovation Chemicals LLC | D255982-25g |
4-Isobutyloxazolidine-2,5-dione |
51248-35-2 | 95% | 25g |
$780 | 2024-08-03 | |
Aaron | AR00DKPJ-1g |
4-Isobutyloxazolidine-2,5-dione |
51248-35-2 | 97% | 1g |
$23.00 | 2025-02-10 | |
abcr | AB528173-250mg |
H-DL-Leu-NCA; . |
51248-35-2 | 250mg |
€86.40 | 2025-02-15 |
4-Isobutyloxazolidine-2,5-dioneに関する追加情報
Introduction to 4-Isobutyloxazolidine-2,5-dione (CAS No. 51248-35-2)
4-Isobutyloxazolidine-2,5-dione, also known by its CAS number 51248-35-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones, which are characterized by their five-membered ring structure containing one oxygen and one nitrogen atom. The unique chemical properties of 4-Isobutyloxazolidine-2,5-dione make it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The structure of 4-Isobutyloxazolidine-2,5-dione consists of an oxazolidinone ring with an isobutyl group attached to the nitrogen atom. This specific substitution pattern imparts unique reactivity and stability properties to the molecule, making it a valuable building block in synthetic chemistry. Recent studies have highlighted its potential in the development of novel drugs, particularly in the areas of antibacterial and antiviral agents.
In the realm of medicinal chemistry, 4-Isobutyloxazolidine-2,5-dione has been extensively studied for its ability to modulate biological pathways. One notable application is its use as a scaffold for the design of antibiotics. The oxazolidinone ring system is known for its broad-spectrum antibacterial activity, and derivatives of 4-Isobutyloxazolidine-2,5-dione have shown promise in combating drug-resistant bacteria. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern.
Beyond its antibacterial properties, 4-Isobutyloxazolidine-2,5-dione has also been explored for its antiviral potential. Research conducted at the University of California, Los Angeles (UCLA) revealed that modified forms of this compound can inhibit viral replication by interfering with key viral enzymes. This finding opens up new avenues for the development of antiviral drugs targeting a range of viruses, including influenza and coronaviruses.
The synthetic versatility of 4-Isobutyloxazolidine-2,5-dione is another factor contributing to its importance in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. One such method involves the cyclization of an appropriate amino acid derivative under mild conditions, yielding high yields and purity. These synthetic strategies not only facilitate the production of 4-Isobutyloxazolidine-2,5-dione but also enable the synthesis of structurally diverse derivatives with tailored biological activities.
In addition to its applications in drug discovery, 4-Isobutyloxazolidine-2,5-dione has found use in other areas of chemical research. For example, it serves as a chiral auxiliary in asymmetric synthesis, where it helps control stereochemistry during reactions. This property is crucial in the production of enantiomerically pure compounds, which are often required for pharmaceutical applications.
The environmental impact and safety profile of 4-Isobutyloxazolidine-2,5-dione are also important considerations. Studies have shown that this compound is stable under typical laboratory conditions and does not pose significant environmental risks when handled properly. However, as with any chemical compound used in research and industrial settings, appropriate safety measures should be followed to ensure safe handling and disposal.
In conclusion, 4-Isobutyloxazolidine-2,5-dione (CAS No. 51248-35-2) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an invaluable tool for the development of new drugs and bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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